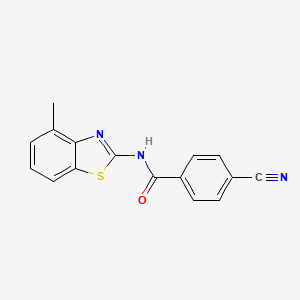

4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3OS/c1-10-3-2-4-13-14(10)18-16(21-13)19-15(20)12-7-5-11(9-17)6-8-12/h2-8H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWRDQFMKJARIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions often include the use of coupling agents and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Scientific Research Applications

The applications of 4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be categorized into several key areas:

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds with similar structures can selectively induce apoptosis in cancer cell lines. For instance, studies have shown that benzothiazole derivatives can activate procaspase pathways effectively, suggesting the potential of this compound in cancer therapeutics .

Antimicrobial Properties

- Antibacterial and Antifungal Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies have shown its efficacy against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent in the face of rising antibiotic resistance .

Neuropharmacology

- Potential for Treating Neurodegenerative Diseases : Compounds related to this benzothiazole derivative have been investigated for their ability to inhibit monoamine oxidase enzymes, which are implicated in neurodegenerative disorders. This suggests that this compound could serve as a multi-target directed ligand for treating such diseases .

Case Studies

Several case studies have documented the effects of benzothiazole derivatives on microbial and cancer cells:

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of benzothiazole derivatives against U937 and MCF-7 cell lines. The findings indicated that these compounds could selectively induce apoptosis through specific pathways involving procaspase activation.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested various benzothiazole derivatives for their antibacterial activity. The results showed that the presence of electron-withdrawing groups like cyano significantly enhanced antibacterial efficacy against strains such as Staphylococcus aureus .

Mechanism of Action

The mechanism of action of 4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzothiazole Derivatives

a. 4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (MMV001239)

- Structural Differences : Incorporates a 5-methoxy group on the benzothiazole ring and an additional pyridin-3-ylmethyl substitution.

- Biological Activity : Exhibits potent activity against the ABC16-Monster S. cerevisiae strain (IC50 = 8.1 µM) but is inactive against wild-type yeast, highlighting its sensitivity to efflux-pump-deficient models .

- Mechanistic Insight : Hypothesized as a CYP51 inhibitor due to its pyridyl motif, though direct target validation is pending .

b. 4-Cyano-N-(4,5-dichloro-1,3-benzothiazol-2-yl)benzamide

- Structural Differences : Contains 4,5-dichloro substituents on the benzothiazole ring.

- Physicochemical Properties : Molecular formula C15H7Cl2N3OS; CAS 868230-49-3. The chloro groups enhance molecular weight (MW: 360.22 g/mol) and may influence lipophilicity compared to the 4-methyl analog .

c. 4-Bromo-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide

- Structural Differences: Replaces the cyano group with bromine.

- Physicochemical Properties: MW 347.23 g/mol; bromine’s larger atomic radius may alter binding kinetics compared to the cyano-substituted analog .

Heterocyclic Variants

a. N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)

- Structural Differences: Substitutes the cyano group with fluorine.

- Crystallographic Data: Lattice parameters (a = 5.2216 Å, b = 20.2593 Å, c = 11.3023 Å) differ from non-fluorinated analogs, suggesting altered packing efficiency and solubility .

b. 4-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)phenyl)benzamide (PB5)

Pharmacologically Active Analogs

a. Nitazoxanide and Related Thiazolides

- Similarity Scores: AB3 (a benzothiazole sulfonamide) shows structural similarity to nitazoxanide (score: 0.776), a broad-spectrum anti-infective.

- Activity: Unlike nitazoxanide, 4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide lacks direct evidence of antiprotozoal activity but shares a critical thiazole pharmacophore .

Key Findings and Implications

- Substituent Effects : Chloro/bromo groups enhance molecular weight and hydrophobicity, whereas methoxy/pyridyl groups improve target engagement (e.g., CYP51 inhibition hypothesis) .

- Biological Context : Engineered yeast models (e.g., ABC16-Monster) are critical for detecting activity in efflux-pump-sensitive compounds like MMV001239 .

- Synthetic Feasibility : Benzothiazole derivatives are consistently synthesized via benzoylation or slow evaporation, yielding crystals with distinct optical/thermal properties .

Biological Activity

4-Cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS No: 313403-85-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzothiazole moiety which is known for its diverse biological activities, including anticancer and antibacterial properties.

Anticancer Activity

Research indicates that derivatives of benzothiazole compounds often exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in human breast adenocarcinoma cell lines such as MCF-7 and MDA-MB-231. The mechanism typically involves the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Compound A | MDA-MB-231 | 15.63 | Microtubule destabilization |

| Compound B | A549 | 0.11 | Apoptosis via mitochondrial pathway |

Antibacterial Activity

The antibacterial potential of benzothiazole derivatives has also been explored. Compounds similar to this compound have shown effectiveness against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Table 2: Antibacterial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Mechanism of Action |

|---|---|---|---|

| This compound | E. coli | TBD | Cell wall synthesis inhibition |

| Compound C | Staphylococcus aureus | TBD | Enzyme inhibition |

Case Studies

Several studies have investigated the biological activities of benzothiazole derivatives:

- Study on Anticancer Properties : A recent study demonstrated that a series of benzothiazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting strong anticancer potential. The most active compounds were further evaluated for their ability to induce apoptosis through flow cytometry assays .

- Antibacterial Evaluation : Another research project focused on synthesizing new benzothiazole derivatives and evaluating their antibacterial properties against clinical isolates. The results indicated promising activity against resistant strains, highlighting the therapeutic potential of these compounds in treating bacterial infections .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the coupling of 4-cyanobenzoic acid derivatives with 2-amino-4-methylbenzothiazole. Key steps include:

- Amide Bond Formation: Use carbodiimide coupling agents (e.g., EDC/HCl) in anhydrous DMF under nitrogen at 60–70°C for 4–6 hours .

- Cyclization: Optimize solvent polarity (e.g., THF vs. DCM) and catalyst selection (e.g., Pd/C for hydrogenation) to enhance yield .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity.

Q. How can researchers characterize this compound and validate its structural integrity?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR (¹H/¹³C): Confirm the benzothiazole proton (δ 7.8–8.2 ppm) and cyano group (C≡N stretch at ~2220 cm⁻¹ in IR) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 322.0824) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (orthorhombic system, P2₁2₁2₁ space group) .

Note: Monitor reactions in real-time using TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modifications at the benzothiazole 4-methyl or benzamide 4-cyano positions. Compare IC₅₀ values in enzyme inhibition assays .

- Electron-Withdrawing Groups: Introduce halogens (e.g., Cl, Br) at the benzamide ring to enhance binding to hydrophobic enzyme pockets .

- Data Analysis: Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like tyrosine kinases .

Q. What experimental approaches resolve contradictions in reported enzyme inhibition data?

Methodological Answer: Contradictions often arise from assay conditions or target isoforms. Address discrepancies by:

- Assay Standardization: Use recombinant enzymes (e.g., EGFR T790M vs. wild-type) under uniform ATP concentrations (1 mM) and pH (7.4) .

- Kinetic Analysis: Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Orthogonal Validation: Cross-verify with cellular assays (e.g., Western blot for phosphorylated EGFR) .

Example: A study reported IC₅₀ = 1.2 μM (kinase assay) but 5.0 μM (cell-based assay). This disparity was attributed to differential cell permeability, resolved by logP optimization .

Q. How can derivatization strategies enhance solubility or bioavailability?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) to improve solubility in PBS buffer (pH 7.4) .

- Co-Crystallization: Use co-formers like succinic acid to enhance dissolution rate (40% improvement in in vitro release) .

- Nanoparticle Encapsulation: Employ PLGA nanoparticles (150–200 nm) for sustained release in in vivo models .

Q. What advanced techniques elucidate the compound’s mechanism of action in cancer pathways?

Methodological Answer:

- Transcriptomics: Perform RNA-seq on treated cancer cells to identify downregulated pathways (e.g., PI3K/AKT/mTOR) .

- Protein Pull-Down Assays: Use biotinylated analogs with streptavidin beads to isolate interacting proteins (e.g., HSP90) .

- In Vivo PET Imaging: Label with ¹⁸F isotopes to track tumor uptake in xenograft models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.